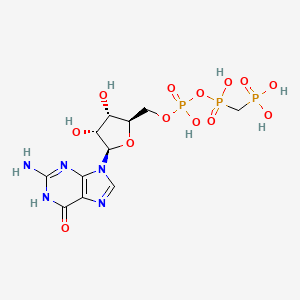
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Übersicht
Beschreibung
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, also known as 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile or 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile, is an organic compound that has been studied for its potential applications in various areas of science. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its ring structure. 8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl acetonitrile is a colorless liquid that is soluble in water and has a boiling point of 135°C.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anticancer Potential
Research highlights the anti-inflammatory and anticancer effects of various plant extracts, including Annona muricata L., known for its leaves' ethnomedicinal use against cancer and inflammation. These studies underscore the need for further exploration of the molecular mechanisms underlying their anti-inflammatory responses relative to anticancer activity, suggesting a promising area for developing potential anti-inflammatory and anticancer agents (Wahab et al., 2018).
Antimalarial and Anti-infectious Diseases
The 8-aminoquinoline class, including compounds like primaquine, has been extensively studied for their role in treating protozoal infections, such as malaria and leishmaniasis. These compounds affect critical survival stages of Plasmodium parasites, highlighting the importance of developing analogs with broader efficacy and reduced toxicity for future antiprotozoal drugs (Tekwani & Walker, 2006).
Neurodegenerative Disorders
Compounds acting on mitochondria, such as complex I inhibitors, have been associated with inducing neuro-degeneration, similar to Parkinson's disease. This review focuses on the mechanisms of action and the injurious effect of these inhibitors, with a well-studied example being the 1-methyl-4-phenylpyridinium ion (MPP(+)), which suggests a critical area of investigation for potential therapeutic interventions in neurodegenerative disorders (Kotake & Ohta, 2003).
Eigenschaften
IUPAC Name |
2-(8-methyl-4-oxo-3H-quinazolin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-3-2-4-8-10(7)13-9(5-6-12)14-11(8)15/h2-4H,5H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWJCQFQKCWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)


![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)



